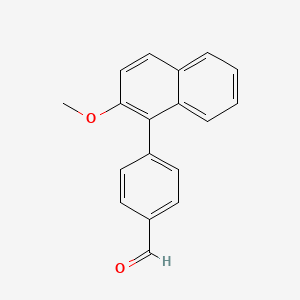![molecular formula C10H16Br2SiSn B14192310 {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane CAS No. 868071-33-4](/img/structure/B14192310.png)
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is a chemical compound that features a unique combination of tin, silicon, and bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane typically involves the reaction of phenylstannane with bromine in the presence of a silicon-based reagent. The reaction conditions often require a controlled environment to ensure the selective formation of the desired product. The process may involve:
Reactants: Phenylstannane, bromine, and a silicon-based reagent.
Conditions: Controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The tin and silicon atoms can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions can produce oxidized tin or silicon species.
Aplicaciones Científicas De Investigación
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of {[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, while the tin and silicon atoms can form covalent bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
{[Dibromo(phenyl)stannyl]methyl}(dimethyl)silane: Similar structure but with different substituents on the silicon atom.
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)germane: Similar structure but with germanium instead of silicon.
Uniqueness
{[Dibromo(phenyl)stannyl]methyl}(trimethyl)silane is unique due to its specific combination of tin, silicon, and bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
868071-33-4 |
|---|---|
Fórmula molecular |
C10H16Br2SiSn |
Peso molecular |
442.84 g/mol |
Nombre IUPAC |
[dibromo(phenyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/C6H5.C4H11Si.2BrH.Sn/c1-2-4-6-5-3-1;1-5(2,3)4;;;/h1-5H;1H2,2-4H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
SXWXHFKBOSMZBC-UHFFFAOYSA-L |
SMILES canónico |
C[Si](C)(C)C[Sn](C1=CC=CC=C1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,6-Dichloro-4-(4,4-dicyanobuta-1,3-dien-1-yl)phenyl]-2-methylpropan-2-yl carbonate](/img/structure/B14192227.png)
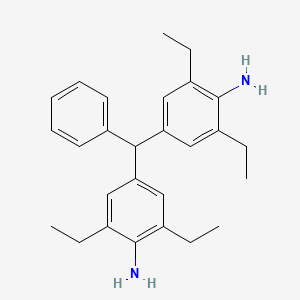
![4-{5-[2-(Furan-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14192230.png)
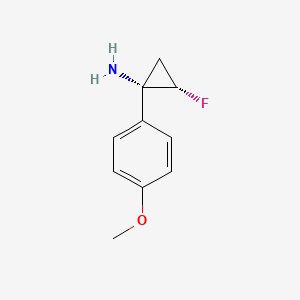
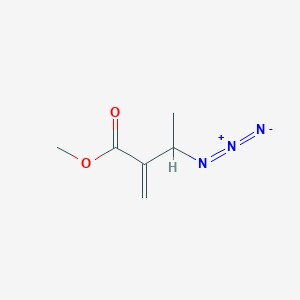
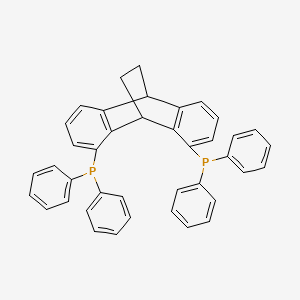
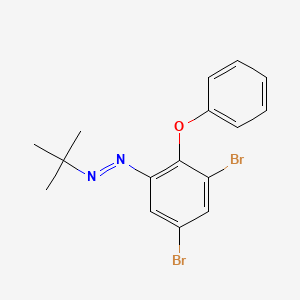
![N-[(3-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14192262.png)
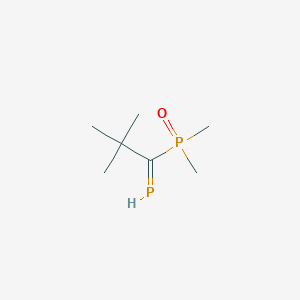

![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14192277.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14192280.png)
![1-[(4-Nitrophenoxy)methyl]-1H-imidazole](/img/structure/B14192292.png)
